(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Description
The compound “(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a purine-dione derivative with a complex substitution pattern. Its structure features a hydrazinyl linker bridging the purine core and a 3-nitrobenzylidene moiety, along with phenethyl and methyl substituents at positions 7 and 1/3, respectively.
Properties
CAS No. |
476668-40-3 |
|---|---|
Molecular Formula |
C22H21N7O4 |
Molecular Weight |
447.455 |
IUPAC Name |
1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21N7O4/c1-26-19-18(20(30)27(2)22(26)31)28(12-11-15-7-4-3-5-8-15)21(24-19)25-23-14-16-9-6-10-17(13-16)29(32)33/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b23-14+ |
InChI Key |
TURSJGWFCOAHIR-OEAKJJBVSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Its structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a purine base structure with various functional groups, including a hydrazine moiety and nitrobenzylidene substituents. These characteristics are indicative of compounds that can exhibit diverse biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often show significant biological activities, including:
- Antimicrobial Activity : Many purine derivatives have demonstrated effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as urease, which plays a role in various physiological processes.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biological Macromolecules : The compound likely interacts with proteins and nucleic acids, affecting their function.
- Reactive Oxygen Species (ROS) Generation : Some derivatives can induce oxidative stress within cells, leading to cell death in cancerous tissues.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cellular metabolism or pathogen survival.
Anticancer Activity
A study published in Nature evaluated a series of arylmethylene hydrazine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could similarly affect cancer cell viability through apoptosis induction .
Urease Inhibition
Research has shown that similar compounds act as mixed-type inhibitors for urease. For instance, one study determined the inhibition constant (K_i) for a related compound to be 0.82 µM. This suggests that the investigated compound could also exhibit potent urease inhibition, potentially impacting conditions like urinary tract infections .
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Notes:
- The phenethyl group at position 7 provides bulkier hydrophobic character relative to ethyl () or isopentyl (), possibly influencing membrane permeability.
Computational Similarity Analysis
Chemical Fingerprints vs. Graph-Based Comparison
- Tanimoto Coefficients : Using binary fingerprints (e.g., MACCS keys), the target compound shares ~70–80% similarity with and analogs due to shared purine cores and hydrazinyl linkers. However, lower similarity (~60%) is observed with ’s octyl-substituted analog due to divergent substituents .
- Graph Isomorphism Networks (GINs) : Graph-based methods (e.g., GIN in ) reveal finer structural distinctions. For example, the nitro group in the target compound creates unique electronic profiles compared to hydroxyl or ethoxy groups in analogs, which may correlate with differential bioactivity .
Thermodynamic and Bioactivity Data
- Solubility : Nitro-substituted derivatives (target) exhibit lower aqueous solubility than hydroxyl- or ethoxy-containing analogs (), as predicted by logP calculations .
- Enzyme Inhibition : Benzylidenehydrazinyl purines (e.g., ) show IC₅₀ values in the micromolar range against kinases like CDK2, suggesting the target compound’s nitro group could enhance potency through stronger hydrogen bonding .
Methodological Considerations in Structural Comparison
Limitations of Current Approaches
Q & A
Q. What are the optimal synthetic pathways for (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione?
The synthesis involves multi-step functionalization of xanthine derivatives. A common approach starts with 8-bromo-1,3-dimethylxanthine, which undergoes nucleophilic substitution with hydrazine derivatives. Subsequent condensation with 3-nitrobenzaldehyde forms the hydrazinyl-benzylidene moiety . Key steps include:
- Alkylation at the N7 position using phenethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydrazine coupling at the C8 position, followed by Schiff base formation with 3-nitrobenzaldehyde in ethanol under reflux . Yields are highly dependent on reaction time, solvent polarity, and temperature control. Purification typically employs silica gel chromatography (e.g., PE:EA gradients) .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on spectral analysis:
- ¹H/¹³C NMR : Assignments focus on the hydrazinyl-proton (δ 8.2–8.5 ppm) and benzylidene aromatic protons (δ 7.5–8.3 ppm). The purine dione carbonyls appear as distinct signals near δ 160–165 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments corresponding to the nitrobenzylidene and phenethyl groups .
Q. What in vitro assays are suitable for preliminary biological screening?
Common assays include:
- Enzyme Inhibition : Test against adenosine deaminase or phosphodiesterases using fluorometric/colorimetric substrates (e.g., adenosine → inosine conversion monitored at 265 nm) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or adenosine receptors) with IC₅₀ determination via nonlinear regression .
- Antioxidant Activity : DPPH radical scavenging assays, with EC₅₀ values calculated from absorbance at 517 nm .
Advanced Research Questions
Q. How can computational tools predict the drug-likeness and target interactions of this compound?
- ChemAxon/Chemicalize.org : Calculates logP (lipophilicity), topological polar surface area (TPSA), and solubility. For this compound, TPSA > 100 Ų suggests limited blood-brain barrier penetration .
- Molecular Docking : Simulate binding to adenosine A₂A receptors using AutoDock Vina. The nitro group may form π-π interactions with Phe168, while the phenethyl chain occupies a hydrophobic pocket .
- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism (e.g., CYP3A4 substrate likelihood) and hERG channel inhibition risk .
Q. What strategies address contradictory data in biological activity studies?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (25°C vs. 37°C) .
- Compound Purity : Verify via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Cell Line Variability : Use isogenic cell lines and validate receptor expression via qPCR .
Q. How does stereochemistry (E/Z isomerism) impact biological activity?
The (E)-configuration of the hydrazinyl-benzylidene moiety is critical for planar alignment with target binding sites. Comparative studies using (Z)-isomers show reduced affinity (e.g., 10-fold lower for A₂A receptors) due to steric hindrance . Isomer separation requires chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
Q. What mechanistic insights explain its potential anticancer activity?
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) shows caspase-3 activation in treated cancer cells (e.g., HCT-116) .
- ROS Modulation : Increased intracellular ROS (measured via DCFH-DA fluorescence) correlates with mitochondrial membrane depolarization (JC-1 assay) .
- Kinase Inhibition : Kinome profiling (e.g., KinomeScan) identifies mixed lineage kinase domain-like (MLKL) as a potential target .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during alkylation .
- Catalyst Screening : Test Pd(OAc)₂ for Suzuki-Miyaura coupling if introducing aryl modifications .
- Microwave Assistance : Reduce hydrazine condensation time from 12 h to 45 min (80°C, 300 W) .
Q. What analytical techniques quantify degradation under physiological conditions?
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C. Monitor via LC-MS:
Q. How to design in vivo studies based on in vitro data?
- Dosing : Calculate from in vitro IC₅₀ (e.g., 10 mg/kg for murine models if IC₅₀ = 1 µM) .
- Pharmacokinetics : Use cassette dosing with LC-MS/MS to measure plasma half-life and bioavailability .
- Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
